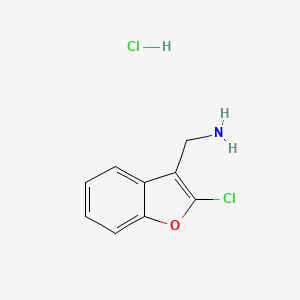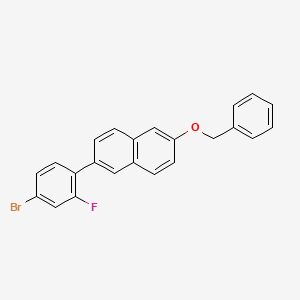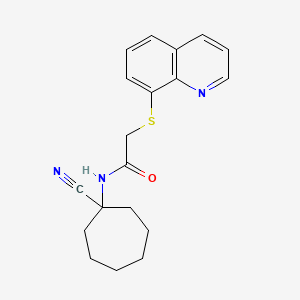
(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride” is a chemical compound with the formula C9H9Cl2NO . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride” is characterized by a benzofuran ring attached to a methanamine group . The molecular weight of the compound is 218.08 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride, focusing on six unique applications:
Anticancer Research
(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Benzofuran derivatives, in general, have been studied for their cytotoxic effects on cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s unique structure allows it to interfere with cell proliferation and induce apoptosis in cancerous cells.
Antibacterial Applications
This compound has been explored for its antibacterial properties. Benzofuran derivatives are known for their ability to combat bacterial infections by disrupting bacterial cell walls and inhibiting essential bacterial enzymes . Research has indicated that (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride can be effective against a range of bacterial strains, making it a candidate for developing new antibacterial agents.
Antiviral Research
Benzofuran compounds, including (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride, have been investigated for their antiviral activities. These compounds can inhibit viral replication and prevent the spread of viruses within the host . Studies have shown that benzofuran derivatives can be particularly effective against viruses such as hepatitis C, making them promising candidates for antiviral drug development.
Neuroprotective Effects
Research has suggested that (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride may have neuroprotective properties. Benzofuran derivatives have been studied for their ability to protect neurons from oxidative stress and neuroinflammation . This makes them potential therapeutic agents for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Anti-inflammatory Applications
The anti-inflammatory properties of (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride have been a subject of interest. Benzofuran derivatives can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . This makes them useful in treating inflammatory conditions and diseases characterized by chronic inflammation.
Antioxidant Research
Benzofuran derivatives, including (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride, have been studied for their antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage . This antioxidant activity is beneficial in preventing oxidative stress-related diseases and promoting overall cellular health.
Direcciones Futuras
The future directions for research on “(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. Benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making these substances potential natural drug lead compounds .
Propiedades
IUPAC Name |
(2-chloro-1-benzofuran-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO.ClH/c10-9-7(5-11)6-3-1-2-4-8(6)12-9;/h1-4H,5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNCIZPZKPKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)Cl)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2628736.png)

![2-chloro-N-[4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2628738.png)
![2-(7-Methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2628739.png)
![6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2628741.png)

![(E)-ethyl 4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoate](/img/structure/B2628747.png)
![Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride](/img/structure/B2628749.png)
![3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2628750.png)
![2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2628751.png)
![3-(2-fluorobenzyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2628752.png)
![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-benzyl-N-isopropyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2628759.png)